molecular formula C36H32F3NO12S B1665555 Adriamycin 14-thioacetate CAS No. 101980-73-8

Adriamycin 14-thioacetate

カタログ番号: B1665555
CAS番号: 101980-73-8
分子量: 759.7 g/mol
InChIキー: YVBHFKLQBINJGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adriamycin 14-thioacetate, also known as Doxorubicinone 14-thioacetate, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

Q & A

Basic Research Questions

Q. What are the key considerations in designing in vitro experiments to evaluate Adriamycin 14-thioacetate’s cytotoxicity?

  • Methodological Answer :

  • Cell Line Selection : Use cancer cell lines relevant to the compound’s hypothesized targets (e.g., breast cancer MCF-7 or leukemia HL-60) to ensure biological relevance .
  • Dosage Range : Establish a gradient of concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values, using triplicate wells to account for variability .
  • Controls : Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only treatments) to validate assay reliability .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare means, with p < 0.05 as significance threshold. Report confidence intervals and effect sizes .

Q. How should researchers optimize the synthesis protocol for this compound to ensure reproducibility?

  • Methodological Answer :

  • Reaction Monitoring : Use HPLC or LC-MS to track intermediate formation and confirm final product purity (>95%) .
  • Batch Consistency : Document solvent ratios, temperature, and catalyst concentrations meticulously. Replicate synthesis across three independent batches .
  • Structural Validation : Confirm the thioacetate substitution via NMR (¹H/¹³C) and FT-IR spectroscopy, comparing spectra to reference standards .

Q. What parameters are critical for assessing this compound’s pharmacokinetics in preclinical models?

  • Methodological Answer :

  • Administration Route : Compare intravenous vs. intraperitoneal delivery to evaluate bioavailability .
  • Sampling Schedule : Collect plasma/tissue samples at 0, 1, 3, 6, 12, and 24 hours post-dose for LC-MS/MS analysis .
  • Data Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life (t½). Validate with compartmental models if nonlinear kinetics are observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy between in vitro and in vivo models?

  • Methodological Answer :

  • Model Limitations : Assess whether tumor microenvironments (e.g., hypoxia, stromal interactions) in in vivo models reduce drug penetration .
  • Metabolite Profiling : Compare parent compound and metabolite levels in plasma/tissue lysates to identify inactivation pathways .
  • Dose Escalation Studies : Adjust dosing schedules (e.g., fractionated vs. single-dose) to mimic in vitro exposure times .

Q. What strategies improve targeted delivery of this compound to minimize off-target toxicity?

  • Methodological Answer :

  • Nanocarrier Design : Encapsulate the drug in pH-sensitive liposomes or ligand-conjugated nanoparticles (e.g., folate receptors) to enhance tumor specificity .
  • Biodistribution Imaging : Use fluorescently labeled analogs and live-animal imaging (IVIS) to track real-time accumulation in tumors vs. healthy tissues .
  • Toxicogenomics : Perform RNA-seq on non-target organs (e.g., heart, liver) to identify pathways affected by off-target toxicity .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • Transcriptomics : Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
  • Proteomics : Use SILAC labeling and mass spectrometry to quantify changes in protein expression (e.g., DNA repair enzymes) .
  • Pathway Enrichment : Apply tools like STRING or KEGG mapper to link omics data to functional pathways (e.g., p53 signaling) .

Q. Data Analysis and Presentation

Q. What are best practices for presenting contradictory data on this compound’s cardiotoxicity in publications?

  • Methodological Answer :

  • Transparency : Clearly state experimental conditions (e.g., dosing, animal strain) that may explain discrepancies .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to assess overall effect size and heterogeneity .
  • Supplementary Material : Provide raw data (e.g., echocardiography images, biomarker levels) in appendices for independent validation .

Q. How can researchers ensure reproducibility in this compound’s preclinical studies?

  • Methodological Answer :

  • Protocol Standardization : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, endpoint criteria, and randomization .
  • Code Sharing : Publish statistical scripts (e.g., R/Python) for data analysis to enable replication .
  • Reagent Validation : Use commercial reference standards and report batch numbers for critical reagents (e.g., antibodies, cell lines) .

特性

CAS番号

101980-73-8

分子式

C36H32F3NO12S

分子量

759.7 g/mol

IUPAC名

S-[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] benzenecarbothioate

InChI

InChI=1S/C36H32F3NO12S/c1-15-28(42)19(40-34(48)36(37,38)39)11-23(51-15)52-21-13-35(49,22(41)14-53-33(47)16-7-4-3-5-8-16)12-18-25(21)32(46)27-26(30(18)44)29(43)17-9-6-10-20(50-2)24(17)31(27)45/h3-10,15,19,21,23,28,42,44,46,49H,11-14H2,1-2H3,(H,40,48)

InChIキー

YVBHFKLQBINJGT-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C6=CC=CC=C6)O)NC(=O)C(F)(F)F)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C6=CC=CC=C6)O)NC(=O)C(F)(F)F)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Adriamycin 14-thioacetate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adriamycin 14-thioacetate
Reactant of Route 2
Reactant of Route 2
Adriamycin 14-thioacetate
Reactant of Route 3
Adriamycin 14-thioacetate
Reactant of Route 4
Adriamycin 14-thioacetate
Reactant of Route 5
Adriamycin 14-thioacetate
Reactant of Route 6
Adriamycin 14-thioacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。